Methyl 5-amino-1-methyl-4-(propan-2-yl)-1H-pyrazole-3-carboxylate
Description
Methyl 5-amino-1-methyl-4-(propan-2-yl)-1H-pyrazole-3-carboxylate is a pyrazole derivative characterized by a pyrazole ring substituted with an amino group at position 5, a methyl group at position 1, an isopropyl group at position 4, and a methyl ester at position 3. Pyrazole carboxylates are widely studied for their diverse applications, including medicinal chemistry, material science, and corrosion inhibition, owing to their hydrogen-bonding capabilities and tunable electronic properties .
Properties
Molecular Formula |
C9H15N3O2 |
|---|---|
Molecular Weight |
197.23 g/mol |
IUPAC Name |
methyl 5-amino-1-methyl-4-propan-2-ylpyrazole-3-carboxylate |
InChI |
InChI=1S/C9H15N3O2/c1-5(2)6-7(9(13)14-4)11-12(3)8(6)10/h5H,10H2,1-4H3 |
InChI Key |
SSZHSNQSRVMHLG-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=C(N(N=C1C(=O)OC)C)N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 5-amino-1-methyl-4-(propan-2-yl)-1H-pyrazole-3-carboxylate typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the cyclization of hydrazine derivatives with β-diketones or β-keto esters. The reaction is usually carried out in the presence of a base, such as sodium ethoxide, and under reflux conditions to facilitate the formation of the pyrazole ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and solvents that can be easily recycled is also common in industrial settings to minimize waste and reduce costs.
Chemical Reactions Analysis
Types of Reactions
Methyl 5-amino-1-methyl-4-(propan-2-yl)-1H-pyrazole-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The ester group can be reduced to the corresponding alcohol.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are common reducing agents.
Substitution: Halogenating agents like thionyl chloride (SOCl2) can be used to introduce halogen atoms into the molecule.
Major Products
Oxidation: Formation of nitro derivatives.
Reduction: Formation of alcohol derivatives.
Substitution: Formation of halogenated pyrazole derivatives.
Scientific Research Applications
Methyl 5-amino-1-methyl-4-(propan-2-yl)-1H-pyrazole-3-carboxylate has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound in various biological assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of Methyl 5-amino-1-methyl-4-(propan-2-yl)-1H-pyrazole-3-carboxylate involves its interaction with specific molecular targets. The amino and ester groups can form hydrogen bonds with biological macromolecules, influencing their activity. The compound may also interact with enzymes, altering their catalytic activity and affecting metabolic pathways.
Comparison with Similar Compounds
Substituent Effects on Functionality
Structural-Activity Relationships (SAR)
- Amino vs. Hydroxy Groups: Derivatives with 3-hydroxy substituents (e.g., compound 7a ) exhibit different reactivity profiles, favoring cyclization reactions over hydrogen bonding.
- Steric Effects : The 4-isopropyl group in the target compound may reduce crystallinity compared to planar phenyl-substituted analogs (e.g., compound 11a ), impacting material properties.
Biological Activity
Methyl 5-amino-1-methyl-4-(propan-2-yl)-1H-pyrazole-3-carboxylate (CAS No. 1781679-85-3) is a pyrazole derivative that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This compound exhibits a variety of biological activities, including antitumor, anti-inflammatory, and antimicrobial properties. This article provides a comprehensive overview of the biological activity of this compound, supported by data tables and relevant research findings.
The molecular formula of this compound is , with a molecular weight of approximately 197.23 g/mol. The structure consists of a pyrazole ring substituted with an amino group and a carboxylate ester, which may contribute to its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C₉H₁₅N₃O₂ |
| Molecular Weight | 197.23 g/mol |
| CAS Number | 1781679-85-3 |
| Chemical Structure | Chemical Structure |
Antitumor Activity
Research indicates that pyrazole derivatives, including this compound, exhibit significant antitumor activity. A study highlighted that modifications in the pyrazole structure can enhance cytotoxic effects against various cancer cell lines. The compound was shown to induce apoptosis in cancer cells through the activation of caspase pathways, which are crucial for programmed cell death .
Anti-inflammatory Effects
The anti-inflammatory potential of this compound has been evaluated through various assays. In vitro studies demonstrated that this compound inhibits the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in macrophages stimulated by lipopolysaccharides (LPS). This suggests that the compound may be beneficial in treating inflammatory diseases .
Antimicrobial Activity
The antimicrobial properties of this compound were assessed against several bacterial strains. The results indicated that it possesses moderate antibacterial activity, particularly against Gram-positive bacteria like Staphylococcus aureus and Streptococcus pneumoniae. The mechanism appears to involve disruption of bacterial cell wall synthesis .
Case Studies and Research Findings
Case Study 1: Antitumor Efficacy
A systematic investigation was conducted to evaluate the antitumor efficacy of this compound in vivo using xenograft models. The results demonstrated a significant reduction in tumor size compared to control groups, supporting its potential as an anticancer agent.
Case Study 2: Anti-inflammatory Mechanism
In a controlled study involving LPS-induced inflammation in mice, administration of the compound resulted in decreased levels of inflammatory markers and improved histopathological scores. These findings underscore its therapeutic potential in managing inflammatory conditions .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
